molecular formula C6H6F2N2 B2482732 5-(Difluoromethyl)pyridin-2-amine CAS No. 1211523-68-0

5-(Difluoromethyl)pyridin-2-amine

Cat. No. B2482732
CAS RN: 1211523-68-0
M. Wt: 144.125
InChI Key: PFLFYOYMXCRVSS-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1211523-68-0 . It has a molecular weight of 144.12 and its IUPAC name is 5-(difluoromethyl)-2-pyridinamine . It is used as a reactant in the preparation of uracil derivatives as Mer-Axl inhibitors .


Molecular Structure Analysis

The InChI code for 5-(Difluoromethyl)pyridin-2-amine is 1S/C6H6F2N2/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10) . This indicates that the molecule consists of a pyridine ring with a difluoromethyl group attached at the 5-position and an amine group at the 2-position.


Physical And Chemical Properties Analysis

5-(Difluoromethyl)pyridin-2-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Trifluoromethyl-substituted Di(pyridin-2-yl)amine-based Ligands

This compound can be used in the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands. These ligands are obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .

Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients

Trifluoromethylpyridines, including “5-(Difluoromethyl)pyridin-2-amine”, are key structural motifs in active agrochemical and pharmaceutical ingredients. They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .

Preparation of Protein Kinase Inhibitors

“5-(Difluoromethyl)pyridin-2-amine” is a key intermediate for the preparation of numerous protein kinase inhibitors. These inhibitors are important in the treatment of various diseases, including cancer .

Development of Clinical Candidates Targeting PI3K and mTOR Kinase

This compound is also used in the development of clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase. These are important targets in the treatment of cancer and other diseases .

Late-stage Difluoromethylation

“5-(Difluoromethyl)pyridin-2-amine” can be used in late-stage difluoromethylation processes. This is a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Development of Fluorinated Organic Chemicals

The compound is used in the development of fluorinated organic chemicals. These chemicals have found applications in the agrochemical, pharmaceutical, and functional materials fields .

Safety and Hazards

The safety information for 5-(Difluoromethyl)pyridin-2-amine indicates that it is potentially harmful if swallowed or inhaled . It can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes, on skin, or on clothing, and washing skin thoroughly after handling .

Mechanism of Action

Mode of Action

5-(Difluoromethyl)pyridin-2-amine interacts with its target, the mitochondrial complex I, by inhibiting the electron transport process . This inhibition disrupts the normal flow of electrons within the complex, leading to a decrease in ATP production. The compound’s mode of action is different from other fungicides, which makes it a promising candidate for controlling pesticide resistance .

Biochemical Pathways

The affected pathway is the electron transport chain located in the mitochondria. By inhibiting the mitochondrial complex I, 5-(Difluoromethyl)pyridin-2-amine disrupts the electron transport chain, leading to a decrease in ATP production . This disruption can have downstream effects on various cellular processes that rely on ATP, such as cell growth and division.

Result of Action

The molecular effect of 5-(Difluoromethyl)pyridin-2-amine’s action is the inhibition of the electron transport process in the mitochondrial complex I . This inhibition leads to a decrease in ATP production. On a cellular level, this can lead to a decrease in cell growth and division, given the role of ATP in these processes.

properties

IUPAC Name

5-(difluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLFYOYMXCRVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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